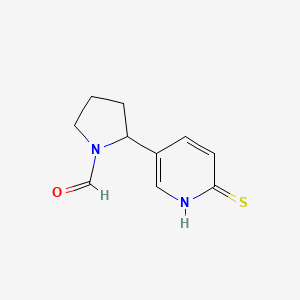

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

Beschreibung

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound with a unique structure that includes both pyridine and pyrrolidine rings

Eigenschaften

Molekularformel |

C10H12N2OS |

|---|---|

Molekulargewicht |

208.28 g/mol |

IUPAC-Name |

2-(6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2OS/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |

InChI-Schlüssel |

BZGUQRVTXVXOKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(N(C1)C=O)C2=CNC(=S)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 4,6-Dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitrilen mit Kaliumferricyanid in einem alkalischen Medium . Diese Reaktion führt zur Bildung eines Gemisches von Oxidationsprodukten, darunter die gewünschte Verbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die kundenspezifische Großsynthese umfassen, bei der die Verbindung in großen Mengen unter kontrollierten Bedingungen hergestellt wird, um Reinheit und Konsistenz zu gewährleisten . Das Verfahren beinhaltet typischerweise die Verwendung von hochwertigen Reagenzien und fortschrittlichen Synthesetechniken, um die gewünschte Ausbeute und Qualität zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidin-1-carbaldehyd durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumferricyanid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring, unter Verwendung von Nukleophilen oder Elektrophilen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumferricyanid in einem alkalischen Medium.

Reduktion: Natriumborhydrid in einem geeigneten Lösungsmittel.

Substitution: Verschiedene Nukleophile oder Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation mit Kaliumferricyanid zur Bildung von Bis(3-cyanopyridin-2-yl)disulfiden und Kalium-3-cyano-4,6-dimethylpyridin-2-sulfonaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann die Verbindung eine Affinität zu bestimmten Proteindomänen aufweisen, wie z. B. der Zinkfingerdomäne des HIV-1-p7-Nukleokapsidproteins. Diese Wechselwirkung kann zur Modulation biologischer Aktivitäten und potenzieller therapeutischer Wirkungen führen.

Wirkmechanismus

The mechanism of action of 2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, the compound may exhibit affinity to certain protein domains, such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can lead to the modulation of biological activities and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,6-Dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitrile: Teilen eine ähnliche Thioxo-Pyridin-Struktur und durchlaufen ähnliche Oxidationsreaktionen.

2-Thio-haltige Pyrimidine: Diese Verbindungen enthalten ebenfalls eine Thioxogruppe und zeigen vielfältige biologische Aktivitäten.

Einzigartigkeit

2-(6-Thioxo-1,6-dihydropyridin-3-yl)pyrrolidin-1-carbaldehyd ist aufgrund seiner spezifischen Kombination von Pyridin- und Pyrrolidinringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.